molecular formula C12H18Si B13679524 (5-Indanyl)trimethylsilane

(5-Indanyl)trimethylsilane

Cat. No.: B13679524
M. Wt: 190.36 g/mol
InChI Key: RJMZDHYODLBQLW-UHFFFAOYSA-N
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Description

(5-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to an indanyl moiety. This compound is of interest due to its unique structural properties and potential applications in various fields of chemistry and industry. The indanyl group is derived from indane, a bicyclic hydrocarbon, while the trimethylsilane group is a common functional group in organosilicon chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Indanyl)trimethylsilane typically involves the reaction of indane with chlorotrimethylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of an intermediate indanyl anion, which then reacts with chlorotrimethylsilane to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can also enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: (5-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indanyltrimethylsilanol using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to indane using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilane group can be substituted with other functional groups through reactions with halogens or organometallic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), organometallic reagents (e.g., Grignard reagents).

Major Products Formed:

    Oxidation: Indanyltrimethylsilanol.

    Reduction: Indane.

    Substitution: Various substituted indanyl derivatives depending on the reagents used.

Scientific Research Applications

(5-Indanyl)trimethylsilane has several applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for alcohols and amines.

    Biology: The compound can be used in the development of silicon-based biomolecules for studying biological processes.

    Industry: Utilized in the production of silicon-based materials and coatings, as well as in the semiconductor industry for the deposition of thin films.

Mechanism of Action

The mechanism of action of (5-Indanyl)trimethylsilane involves the interaction of the trimethylsilane group with various molecular targets. The silicon atom in the trimethylsilane group can form strong bonds with oxygen and fluorine, making it useful in reactions that require the formation of stable silicon-oxygen or silicon-fluorine bonds. The indanyl moiety can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilane group but lacking the indanyl moiety.

    Indane: The parent hydrocarbon of the indanyl group, without the trimethylsilane functionality.

    (5-Indanyl)triethylsilane: A similar compound where the trimethylsilane group is replaced with a triethylsilane group.

Uniqueness: (5-Indanyl)trimethylsilane is unique due to the combination of the indanyl and trimethylsilane groups, which imparts distinct chemical properties and reactivity. The presence of the indanyl moiety enhances the compound’s ability to participate in π-π interactions and hydrogen bonding, while the trimethylsilane group provides stability and reactivity towards oxygen and fluorine-containing reagents.

Properties

Molecular Formula

C12H18Si

Molecular Weight

190.36 g/mol

IUPAC Name

2,3-dihydro-1H-inden-5-yl(trimethyl)silane

InChI

InChI=1S/C12H18Si/c1-13(2,3)12-8-7-10-5-4-6-11(10)9-12/h7-9H,4-6H2,1-3H3

InChI Key

RJMZDHYODLBQLW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=C(CCC2)C=C1

Origin of Product

United States

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